Lipegfilgrastim

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lipegfilgrastim is a pegylated, recombinant granulocyte colony-stimulating factor (G-CSF) used to reduce the duration of chemotherapy-induced neutropenia and the incidence of febrile neutropenia in patients undergoing cytotoxic chemotherapy . It is marketed under the brand name Lonquex and is administered via subcutaneous injection . This compound is a covalent conjugate of Filgrastim with a single methoxy polyethylene glycol (PEG) molecule, which enhances its stability and prolongs its half-life .

準備方法

Synthetic Routes and Reaction Conditions: Lipegfilgrastim is synthesized using a highly site-specific glycoPEGylation technology . The process involves the selective addition of PEG to a glycan moiety attached to the protein. This is achieved by enzymatically attaching an O-glycan to a specific threonine residue on the G-CSF protein, followed by the transfer of a PEG-sialic acid derivative to the O-glycan .

Industrial Production Methods: The industrial production of this compound involves recombinant DNA technology, where the G-CSF protein is expressed in Escherichia coli (E. coli). The protein is then purified and subjected to the glycoPEGylation process to produce the final product .

化学反応の分析

Types of Reactions: Lipegfilgrastim primarily undergoes proteolytic degradation rather than chemical reactions like oxidation, reduction, or substitution . The PEG moiety protects the active molecule from enzymatic degradation, allowing for a longer half-life .

Common Reagents and Conditions: The glycoPEGylation process involves the use of enzymes such as N-acetylgalactosaminyltransferase and sialyltransferase, along with reagents like PEG-sialic acid derivatives .

Major Products: The major product of the glycoPEGylation process is this compound itself, with a molecular weight of approximately 39,000 Da .

科学的研究の応用

Lipegfilgrastim is primarily used in the medical field to manage chemotherapy-induced neutropenia . It stimulates the production of neutrophils, thereby reducing the risk of infections in cancer patients undergoing myelosuppressive chemotherapy . Additionally, it has been studied for its efficacy and safety in various types of cancer, including breast cancer and non-Hodgkin lymphoma .

作用機序

Lipegfilgrastim exerts its effects by binding to the G-CSF receptor on hematopoietic cells, stimulating the proliferation, differentiation, and activation of neutrophil progenitors . This leads to an increase in the production of neutrophils, which helps to mitigate the effects of chemotherapy-induced neutropenia . The PEG moiety in this compound prolongs its half-life by protecting it from enzymatic degradation .

類似化合物との比較

- Filgrastim

- Pegfilgrastim

Comparison: Lipegfilgrastim is similar to Filgrastim and Pegfilgrastim in that all three are granulocyte colony-stimulating factors used to manage neutropenia . this compound is unique due to its glycoPEGylation, which provides a longer half-life and allows for less frequent dosing compared to Filgrastim . Compared to Pegfilgrastim, this compound has shown similar efficacy but with a potentially better safety profile in some studies .

特性

| Endogenous granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates neutrophil progenitors. It is produced mainly by monocytes, fibroblasts and endothelial cells to promote the development of neutrophils and increase their proliferation and maturation. Subsequently, G-SCF stimulates the release of matured neutrophils from the bone marrow storage pools into the peripheral blood to enhance their function. Via binding to to the human G-CSF receptors, lipegfilgrastim activates the receptor signalling pathway as a growth factor to stimulate proliferation of haematopoietic progenitor cells and their differentiation into mature cells, and promote subsequent release into the peripheral blood. This stimulatory effect of lipegfilgrastim may extend to other single lineage and multilineage progenitors and pluripotent haematopoietic stem cells. The presence of the PEG moiety in lipegfilgrastim decreases the plasma clearance and extends the drug's terminal elimination half-life, allowing for less frequent dosing. | |

CAS番号 |

1117844-87-7 |

分子式 |

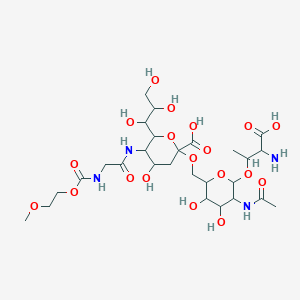

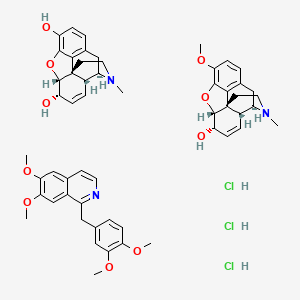

C27H46N4O19 |

分子量 |

730.7 g/mol |

IUPAC名 |

2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43) |

InChIキー |

GAQMWPRWVIGRRV-UHFFFAOYSA-N |

正規SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

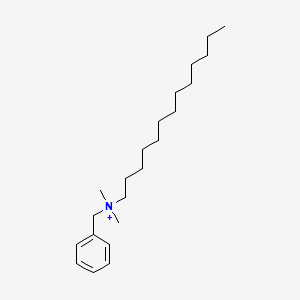

![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)

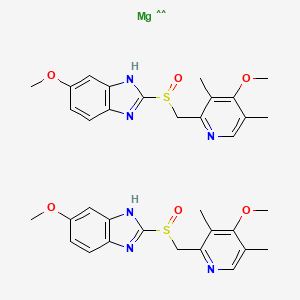

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)

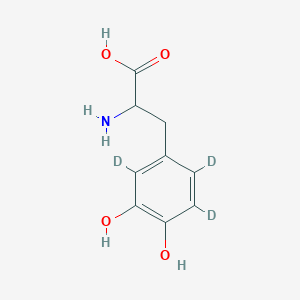

![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)